molecular formula C21H33NO7 B8132441 N-Boc-PEG3-benzyl ester

N-Boc-PEG3-benzyl ester

Cat. No.: B8132441
M. Wt: 411.5 g/mol
InChI Key: OFMYFALEFXJINF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Boc-PEG3-benzyl ester: is a small molecule compound that contains several functional groups. It is a polyethylene glycol (PEG)-based linker that is widely used in drug research and development due to its unique properties. The compound is known for its potential in improving drug delivery and developing new biomaterials for various biomedical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Boc-PEG3-benzyl ester typically involves the reaction of polyethylene glycol with benzyl alcohol and tert-butyl dicarbonate (Boc anhydride). The reaction is carried out under mild conditions to ensure the protection of the functional groups. The process can be summarized as follows:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reactions are typically carried out in large reactors with precise temperature and pressure control.

Chemical Reactions Analysis

Types of Reactions: N-Boc-PEG3-benzyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Benzaldehyde, benzoic acid.

    Reduction: Benzyl alcohol.

    Substitution: Free amine.

Scientific Research Applications

N-Boc-PEG3-benzyl ester has a wide range of applications in scientific research, including:

    Chemistry: Used as a linker in the synthesis of complex molecules and polymers.

    Biology: Employed in the development of biomaterials for tissue engineering and regenerative medicine.

    Medicine: Utilized in drug delivery systems to improve the solubility and stability of therapeutic agents.

    Industry: Applied in the production of advanced materials and coatings

Mechanism of Action

The mechanism of action of N-Boc-PEG3-benzyl ester involves its ability to act as a linker or spacer in various chemical and biological systems. The polyethylene glycol (PEG) unit improves the solubility and stability of the compound, while the benzyl ester group provides a site for further functionalization. The Boc group serves as a protecting group for amines, allowing for selective reactions and modifications .

Comparison with Similar Compounds

Uniqueness: N-Boc-PEG3-benzyl ester is unique due to its specific length of the polyethylene glycol unit (three repeating units), which provides an optimal balance between solubility, stability, and functionalization potential. This makes it particularly suitable for applications in drug delivery and biomaterials development .

Properties

IUPAC Name

benzyl 3-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H33NO7/c1-21(2,3)29-20(24)22-10-12-26-14-16-27-15-13-25-11-9-19(23)28-17-18-7-5-4-6-8-18/h4-8H,9-17H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFMYFALEFXJINF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCOCCOCCC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H33NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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